1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ethoxylation under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium azide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include hydrogen peroxide (H₂O₂), while reducing agents might include lithium aluminum hydride (LiAlH₄).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds include:
2,2-Bis(bromomethyl)-1,3-propanediol: This compound also contains bromine and is used in similar applications.
2-Bromomethyl-1,3-dioxolane: Another bromine-containing compound used in organic synthesis.
Properties
Molecular Formula |
C12H14BrClO2 |
---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-5-9(4-11(15)8-14)3-10(6-12)7-13/h3,5-6H,2,4,7-8H2,1H3 |
InChI Key |
JYINDLMGYAMJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
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